molecular formula C15H11N5OS2 B11023656 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11023656
M. Wt: 341.4 g/mol
InChI Key: VFYRWRROUOVVSA-UHFFFAOYSA-N
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Description

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a combination of thiadiazole, pyrrole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and pyrrole moieties can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H11N5OS2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C15H11N5OS2/c1-9-18-19-14(22-9)17-13(21)10-4-5-11-12(8-10)23-15(16-11)20-6-2-3-7-20/h2-8H,1H3,(H,17,19,21)

InChI Key

VFYRWRROUOVVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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